Triphosgene

Description

The exact mass of the compound Triphosgene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triphosgene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphosgene including the price, delivery time, and more detailed information at info@benchchem.com.

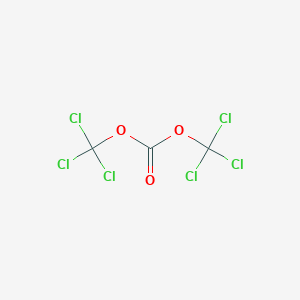

Structure

3D Structure

Properties

IUPAC Name |

bis(trichloromethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPYLLCMEDAXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865631 | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32315-10-9 | |

| Record name | Triphosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32315-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1,1,1-trichloro-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C0677Q3B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triphosgene: A Technical Guide to a Versatile Phosgene Substitute

For Researchers, Scientists, and Drug Development Professionals

Triphosgene, chemically known as bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more manageable alternative to the highly toxic and gaseous phosgene (B1210022).[1][2] Its utility as a versatile reagent in organic synthesis has made it an invaluable tool in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides an in-depth overview of triphosgene, including its chemical structure, properties, synthesis, key applications with experimental protocols, and essential safety information.

Core Concepts and Chemical Structure

Triphosgene is an organochlorine compound with the chemical formula C₃Cl₆O₃.[1][3] Structurally, it is a carbonate ester flanked by two trichloromethyl groups.[4] At room temperature, it is a white crystalline solid with an odor similar to phosgene.[3][5] A key chemical property of triphosgene is its thermal decomposition above 200 °C and its reaction in the presence of nucleophiles or moisture to generate three equivalents of phosgene in situ.[1][6][7] This controlled release allows for the convenient use of phosgene's reactivity without the hazards of handling the gas directly.[2][7]

The chemical structure of triphosgene is depicted below:

Physicochemical and Spectroscopic Data

A summary of key quantitative data for triphosgene is presented below for easy reference.

Table 1: Physical and Chemical Properties of Triphosgene

| Property | Value | References |

| IUPAC Name | Bis(trichloromethyl) carbonate | [1][8] |

| Synonyms | BTC, Solid Phosgene | [2][3] |

| CAS Number | 32315-10-9 | [1] |

| Molecular Formula | C₃Cl₆O₃ | [3] |

| Molar Mass | 296.75 g/mol | [3][8] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 78 - 83 °C | [1][3][9] |

| Boiling Point | 203 - 206 °C (decomposes) | [1][3] |

| Density | 1.780 g/cm³ | [1][4] |

| Solubility | Soluble in dichloromethane (B109758), THF, toluene (B28343), hexane. Reacts with water. | [1][3][10] |

Table 2: Spectroscopic Data for Triphosgene

| Spectroscopic Data | Characteristic Peaks | References |

| Infrared (IR) | 1832 cm⁻¹ (C=O stretch); 1178, 967, 945 cm⁻¹ (C-O stretch) | [11] |

| ¹³C NMR | 140.9 ppm (C=O), 108.0 ppm (-CCl₃) | [11] |

Synthesis of Triphosgene

Triphosgene is commercially available but can be synthesized in the laboratory. The standard industrial preparation involves the exhaustive free-radical photochlorination of dimethyl carbonate.[1][2][11]

The overall synthesis reaction is as follows: CH₃OCO₂CH₃ + 6 Cl₂ → CCl₃OCO₂CCl₃ + 6 HCl[1]

Mechanism of Action: Decomposition to Phosgene

The synthetic utility of triphosgene stems from its ability to act as a solid source of phosgene. In the presence of a nucleophile or catalyst (e.g., chloride ions), one molecule of triphosgene decomposes to yield three molecules of phosgene, with diphosgene as a detectable intermediate.[6][7]

Applications and Experimental Protocols

Triphosgene is a versatile reagent for a multitude of chemical transformations crucial in drug development and fine chemical synthesis.[2][12]

Synthesis of Isocyanates from Primary Amines

Isocyanates are vital intermediates for producing ureas and carbamates, which are common moieties in pharmaceuticals.[12] Triphosgene provides an efficient route for converting primary amines to isocyanates.[6]

Detailed Experimental Protocol: Synthesis of Isocyanates [13][14]

-

A solution of triphosgene (e.g., 1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) is prepared in a flame-dried flask under an inert atmosphere.

-

A solution of the primary amine (1.0 equivalent) in DCM is added dropwise to the stirred triphosgene solution at room temperature or below.

-

After a short stirring period (e.g., 30 minutes), the mixture is cooled (e.g., -35 °C to 0 °C).

-

A base, such as triethylamine (B128534) or pyridine (B92270) (e.g., 3.0 equivalents), is added dropwise, ensuring the temperature remains low.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours) until completion, which can be monitored by TLC or IR spectroscopy (disappearance of amine, appearance of isocyanate peak ~2260 cm⁻¹).

-

The solvent is removed under reduced pressure, and the crude isocyanate can be purified by distillation or sublimation.

Synthesis of Chloroformates from Alcohols

Chloroformates are essential building blocks for carbonates and carbamates.[12][15]

Detailed Experimental Protocol: Synthesis of n-Butyl Chloroformate [16][17]

-

In a round-bottom flask equipped with a magnetic stirrer, a mixture of triphosgene (0.52 equivalents), an acid scavenger like sodium carbonate (1.0 equivalent), and a catalytic amount of dimethylformamide (DMF) in toluene is prepared.

-

The mixture is cooled to 0 °C and stirred for 30 minutes.

-

A solution of the alcohol (e.g., n-butanol, 1.0 equivalent) in toluene is added slowly over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for approximately 8 hours.

-

Reaction progress is monitored by Gas-Liquid Chromatography (GLC). The product is typically used in the next step or isolated after an aqueous workup and distillation.

Synthesis of N-Carboxyanhydrides (NCAs) from α-Amino Acids

NCAs are critical monomers for the synthesis of polypeptides used in drug delivery and biomaterials.[3][18]

Detailed Experimental Protocol: Synthesis of NCAs [3][19]

-

The desired α-amino acid is suspended in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), in a flask under an inert atmosphere.

-

A solution of triphosgene (approximately 0.34-0.40 equivalents) in THF is added dropwise to the suspension at a controlled temperature (e.g., 40-50 °C).

-

The reaction mixture is stirred at this temperature until the solution becomes clear (typically 2-6 hours), indicating the consumption of the solid amino acid.

-

The solvent is removed under reduced pressure.

-

The crude NCA is then purified by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) to remove any polymeric byproducts and unreacted starting material.

Safety and Handling

Despite being a solid, triphosgene is highly toxic and corrosive and must be handled with extreme caution.[10][20][21]

-

Toxicity: It is fatal if inhaled, and toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage.[10][20][21]

-

Reactivity: Triphosgene reacts with water, moisture, and nucleophiles to release highly toxic phosgene gas.[6]

-

Handling: All manipulations must be performed in a well-ventilated and properly functioning chemical fume hood.[16] Avoid creating dust.

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (a double layer of nitrile or vinyl/nitrile is recommended).[16][20] For weighing solid triphosgene, a respirator may be necessary depending on the containment setup.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from moisture and incompatible materials like bases and alcohols.[12][21]

-

Spills and Disposal: Spills should be handled by trained personnel with appropriate PPE. Decontaminate spills with an absorbent material and a basic solution (e.g., sodium bicarbonate) to neutralize and decompose the compound. All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.[12][20]

References

- 1. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. Triphosgene | 32315-10-9 [chemicalbook.com]

- 5. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. biosynth.com [biosynth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sdfine.com [sdfine.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 18. pmcisochem.fr [pmcisochem.fr]

- 19. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. lobachemie.com [lobachemie.com]

An In-depth Technical Guide on the Synthesis and Historical Preparation of Triphosgene

For Researchers, Scientists, and Drug Development Professionals

Triphosgene, chemically known as bis(trichloromethyl) carbonate (BTC), serves as a versatile and safer crystalline substitute for the highly toxic and gaseous phosgene (B1210022).[1][2][3] Its solid state simplifies handling, transportation, and storage, making it a crucial reagent in organic synthesis for the production of pharmaceuticals, agrochemicals, and polymers.[4][5][6] This guide provides a comprehensive overview of the synthesis of triphosgene, detailing both historical and modern preparation methods, experimental protocols, and key chemical data.

Core Properties and Specifications

Triphosgene is a white crystalline solid with a characteristic phosgene-like odor.[7][8][9] It is soluble in various organic solvents such as benzene, ether, chloroform, and hexane.[7][8][10] Although it is more stable and less hazardous to handle than phosgene, it is toxic if inhaled and decomposes to release phosgene upon contact with moisture, nucleophiles, or at elevated temperatures.[3][4][11] Therefore, stringent safety precautions are essential when working with this compound.

Table 1: Physicochemical Properties of Triphosgene

| Property | Value | References |

| CAS Number | 32315-10-9 | [11][12] |

| Molecular Formula | C₃Cl₆O₃ | [9][12] |

| Molecular Weight | 296.75 g/mol | [9][11] |

| Appearance | White crystalline solid/powder | [10][11][12] |

| Melting Point | 78 - 83 °C | [8][9][12] |

| Boiling Point | 203 - 206 °C (with some decomposition) | [7][8][9] |

| Assay | ≥ 98% | [10][12] |

Synthesis of Triphosgene: Methods and Mechanisms

The primary method for both historical and modern synthesis of triphosgene is the exhaustive photochlorination of dimethyl carbonate.[1][2][4] This process involves a free-radical chain reaction initiated by UV light.

Historical Preparation Method

The first documented synthesis of triphosgene was reported by Councler in 1880.[1][13] The method involved the liquid-phase photochlorination of dimethyl carbonate. Hentschel later documented its physical and chemical properties in 1887.[1][13]

The historical protocol involves bubbling dry chlorine gas through liquid dimethyl carbonate while exposing the mixture to direct sunlight for several days.[7] The reaction proceeds until the entire liquid mass solidifies into colorless crystals of triphosgene.[7] Excess chlorine and the hydrogen chloride byproduct are then removed by passing a stream of dry carbon dioxide over the product.[7]

Caption: Workflow for the historical preparation of triphosgene.

Modern Industrial Synthesis

Modern industrial production still relies on the photochlorination of dimethyl carbonate but employs more controlled and efficient processes, which can be categorized as batch or continuous methods.[8]

1. Batch Process: In a typical batch process, dimethyl carbonate is dissolved in a solvent like carbon tetrachloride.[8] Chlorine gas is then introduced continuously into the solution under UV light for an extended period (e.g., over 20 hours).[8] After the reaction is complete, the solvent is distilled off, yielding solid triphosgene.[8]

2. Continuous Process: Continuous methods offer a more ideal process for large-scale production, allowing for the simultaneous generation of triphosgene, and recovery of hydrochloric acid and unreacted dimethyl carbonate.[8] Specialized reactors, such as those with internal spiral coils for temperature control and multiple UV light sources, have been designed to improve efficiency, yield, and product purity.[14]

The overall chemical reaction is as follows: CH₃OCO₂CH₃ + 6 Cl₂ → CCl₃OCO₂CCl₃ + 6 HCl[2]

Caption: The overall reaction for the synthesis of triphosgene.

Table 2: Comparison of Triphosgene Synthesis Methods

| Method | Description | Typical Yield | Key Features | References |

| Historical Method | Photochlorination of neat dimethyl carbonate using sunlight. | Not specified, but effective | Simple setup; long reaction time (days). | [1][7][13] |

| Batch Process | Photochlorination in a solvent (e.g., CCl₄) with UV lamps. | > 95% | Controlled conditions; solvent recovery required. | [8][15] |

| Continuous Process | Continuous flow reactor with integrated purification. | > 99% | Ideal for large-scale production; high efficiency and purity. | [8][14] |

Experimental Protocols

The following protocols are generalized representations based on literature descriptions. All work with triphosgene or its synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4]

Protocol 1: Laboratory Scale Batch Synthesis of Triphosgene

This protocol is based on the batch method described in the literature.[8][15]

Materials:

-

Dimethyl carbonate

-

Carbon tetrachloride (or other suitable inert solvent)

-

Chlorine gas, dry

-

Nitrogen or Argon gas, dry

Equipment:

-

Jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, condenser, and a UV immersion lamp.

-

Gas flow meter

-

Scrubber system for HCl and excess chlorine (e.g., sodium hydroxide (B78521) solution)

-

Distillation apparatus

Procedure:

-

Setup: Flame-dry the reactor assembly and maintain it under an inert atmosphere (N₂ or Ar).[16]

-

Charging: Charge the reactor with dimethyl carbonate and carbon tetrachloride.

-

Reaction Initiation: Start the stirrer and begin cooling the reactor jacket to the desired temperature (e.g., 10-20 °C).[15]

-

Chlorination: Turn on the UV lamp and start bubbling dry chlorine gas through the solution at a controlled rate. The reaction is exothermic and requires efficient cooling.

-

Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., via GC or NMR) for the disappearance of starting material and partially chlorinated intermediates. The reaction may take over 20 hours.[8]

-

Completion: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Purge the system with inert gas to remove excess chlorine and HCl.

-

Isolation: Transfer the reaction mixture to a distillation apparatus. Remove the carbon tetrachloride under reduced pressure.

-

Purification: The resulting solid crude triphosgene can be recrystallized from a suitable solvent like hot hexanes to achieve high purity.[2]

Chemical Reactivity and Decomposition

Triphosgene serves as a synthetic equivalent of three molecules of phosgene.[8] Its reactivity stems from its thermal or catalyst-induced decomposition into phosgene. This decomposition is often facilitated by nucleophiles such as tertiary amines or chloride ions.[13][17]

OC(OCCl₃)₂ ⇌ 3 COCl₂[2]

This equilibrium allows triphosgene to be used for various phosgenation reactions, such as the synthesis of isocyanates, ureas, carbamates, and chloroformates, under milder and more controlled conditions than using phosgene gas directly.[17][18][19]

Caption: Triphosgene decomposition into phosgene and subsequent reactions.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triphosgene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. globalgrowthinsights.com [globalgrowthinsights.com]

- 7. prepchem.com [prepchem.com]

- 8. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 9. Pharmagen - Triphosgene [pharmagen.de]

- 10. royal-chem.com [royal-chem.com]

- 11. Triphosgene [commonorganicchemistry.com]

- 12. Triphosgene reagent grade, 98 32315-10-9 [sigmaaldrich.com]

- 13. Triphosgene: History and Advantage_Chemicalbook [chemicalbook.com]

- 14. CN203440266U - Triphosgene synthesis reactor - Google Patents [patents.google.com]

- 15. CN1224709A - Improved tricarbonyl chloride synthesizing process and its application - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Page loading... [guidechem.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanism of Action of Triphosgene in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a versatile and safer solid substitute for the highly toxic phosgene (B1210022) gas in a myriad of organic transformations.[1][2][3] Its utility in the synthesis of valuable intermediates such as chloroformates, isocyanates, carbonates, ureas, and acid chlorides has made it an indispensable reagent in both academic and industrial research, including drug development.[1][4][5] This guide provides a comprehensive overview of the core mechanisms governing the reactivity of triphosgene, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism: The In-Situ Generation of Phosgene

Triphosgene's reactivity stems from its ability to decompose and generate three equivalents of phosgene (COCl₂) in situ, particularly in the presence of a nucleophilic catalyst.[6][7][8] This controlled release of phosgene circumvents the hazards associated with handling the gaseous reagent directly. The overall decomposition can be represented as:

OC(OCCl₃)₂ → 3 COCl₂

This process is often initiated by a nucleophile (Nu⁻), such as a tertiary amine (e.g., triethylamine, pyridine) or dimethylformamide (DMF), which attacks one of the carbonyl carbons of the triphosgene molecule.[9] This initial attack leads to a cascade of reactions that liberate phosgene. The chloride ion, once formed, can also act as a catalyst for the decomposition of triphosgene to phosgene.[7][8]

Logical Relationship: Catalytic Decomposition of Triphosgene

Caption: Catalytic decomposition of triphosgene to phosgene.

Reactions with Alcohols: Synthesis of Chloroformates and Carbonates

Triphosgene is widely employed for the conversion of alcohols to chloroformates and carbonates, which are crucial intermediates in the synthesis of carbamates and polycarbonates.

Mechanism of Chloroformate Formation

The reaction of an alcohol with triphosgene in the presence of a base, typically pyridine (B92270) or triethylamine, proceeds through the formation of a chloroformate. The alcohol attacks a carbonyl carbon of phosgene (generated in situ), followed by the elimination of a chloride ion. The base serves to neutralize the HCl byproduct.

Experimental Workflow: Synthesis of an Alkyl Chloroformate

Caption: General workflow for alkyl chloroformate synthesis.

Mechanism of Carbonate Formation

If more than one equivalent of the alcohol is used, or if a different alcohol is added after the formation of the chloroformate, a carbonate can be synthesized. The reaction proceeds via the nucleophilic attack of a second alcohol molecule on the chloroformate intermediate.

Quantitative Data: Synthesis of Chloroformates

| Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| n-Butanol | Na₂CO₃/DMF | Toluene (B28343) | 0 | 8 | 94 | [10] |

| n-Octanol | Na₂CO₃/DMF | Toluene | RT | 8 | 85 | [10] |

| Benzyl Alcohol | NaHCO₃/DMF | Toluene | 0 | 8 | 77 | [10] |

Experimental Protocol: Synthesis of n-Butyl Chloroformate[10]

-

A mixture of triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml) is cooled to 0°C and stirred at this temperature for 30 minutes.

-

A solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) is added slowly over a period of 30 minutes.

-

The reaction mixture is stirred at 0°C for 8 hours.

-

The progress of the reaction is monitored by GLC, which should show high conversion to n-butyl chloroformate.

Reactions with Amines: Synthesis of Isocyanates, Ureas, and Carbamoyl (B1232498) Chlorides

The reaction of triphosgene with primary and secondary amines provides access to a range of important nitrogen-containing compounds.

Mechanism of Isocyanate Formation

Primary amines react with triphosgene to furnish isocyanates.[1][2] The initial reaction forms a carbamoyl chloride intermediate, which then eliminates HCl to yield the isocyanate. This reaction can often be performed without an added base, as the amine substrate can act as a proton scavenger.[11]

Signaling Pathway: Amine to Isocyanate

Caption: Pathway for isocyanate synthesis.

Mechanism of Urea Formation

If an excess of the primary amine is used, or if a second amine is introduced, the initially formed isocyanate can be trapped to form a symmetrical or unsymmetrical urea, respectively.[1][2]

Mechanism of Carbamoyl Chloride Formation

Secondary amines react with triphosgene to yield stable carbamoyl chlorides, as they lack the proton necessary for elimination to an isocyanate.[1][2]

Quantitative Data: Synthesis of Isocyanates

| Amine | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 2-Methyl-4-octyloxyphenylamine | None | EtOAc | Reflux | 4 | 87 | [11] |

| 2-Methyl-4-octyloxyphenylamine | Et₃N | Benzene | Reflux | 4 | - | [11] |

| L-Phenylalanine methyl ester HCl | NaHCO₃ (aq) | CH₂Cl₂ | 0 | 0.25 | 95-98 | [12] |

Experimental Protocol: Synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate[12]

-

A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer and charged with 100 mL of methylene (B1212753) chloride, 100 mL of saturated aqueous sodium bicarbonate, and 5.50 g (25.5 mmol) of L-phenylalanine methyl ester hydrochloride.

-

The biphasic mixture is cooled in an ice bath and stirred mechanically while 2.52 g (8.42 mmol) of triphosgene is added in a single portion.

-

The reaction mixture is stirred in the ice bath for 15 minutes and then poured into a 250-mL separatory funnel.

-

The organic layer is collected, and the aqueous layer is extracted with three 15-mL portions of methylene chloride.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the isocyanate.

Activation of Carboxylic Acids: Synthesis of Acid Chlorides and Anhydrides

Triphosgene is an effective reagent for the activation of carboxylic acids, facilitating their conversion to more reactive species like acid chlorides and anhydrides.[1]

Mechanism of Acid Chloride Formation

In the presence of a catalytic amount of DMF, triphosgene converts carboxylic acids into acid chlorides. This transformation is believed to proceed through the in-situ formation of a Vilsmeier-type reagent.[1]

Mechanism of Acid Anhydride Formation

Under controlled conditions, two molecules of a carboxylic acid can be coupled using triphosgene to form an acid anhydride.[1][2]

Quantitative Data: Functional Group Interconversions

| Starting Material | Product | Reagents | Yield (%) | Reference |

| Carboxylic Acids | Acid Anhydrides | Triphosgene, cat. DMF | Good to Excellent | [1] |

| Carboxylic Acids | Acid Chlorides | Triphosgene, DMF | Excellent | [1] |

| Primary Alcohols | Alkyl Chlorides | Triphosgene, Pyridine | High | [13] |

| Tertiary Alcohols | Alkenes | Triphosgene, DMAP | - | [1][14] |

Conclusion

Triphosgene stands out as a powerful and practical reagent in modern organic synthesis. Its ability to act as a solid, manageable source of phosgene allows for the efficient and often high-yielding synthesis of a diverse array of important organic molecules. A thorough understanding of its mechanism of action, particularly the initial activation and in-situ generation of phosgene, is paramount for its effective and safe utilization in the laboratory. The reaction pathways and experimental conditions outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile reagent.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 3. Triphosgene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Triphosgene: History and Advantage_Chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

physical properties of triphosgene like melting and boiling point

An In-Depth Technical Guide to the Physical Properties of Triphosgene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of triphosgene (bis(trichloromethyl) carbonate), a crystalline solid commonly used as a safer substitute for phosgene (B1210022) gas in organic synthesis. Understanding these properties is critical for its safe handling, application in chemical reactions, and for the development of robust manufacturing processes in the pharmaceutical and chemical industries.

Core Physical Properties

Triphosgene is a white to off-white crystalline solid with an odor resembling that of phosgene. Its solid nature at room temperature makes it significantly easier and safer to handle, transport, and measure compared to gaseous phosgene.

Quantitative Data Summary

The key physical properties of triphosgene are summarized in the table below. The ranges provided in the literature reflect minor variations based on the purity of the substance and the specific experimental conditions used for determination.

| Physical Property | Value | Citations |

| Melting Point | 78 - 83 °C (172 - 181 °F) | [1],[2] |

| Boiling Point | 203 - 206 °C (397 - 403 °F) | [1] |

| Decomposition Temp. | Begins to decompose above 130 °C; significant decomposition above 200 °C | [3],[2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Insoluble in water; Soluble in various organic solvents (e.g., chloroform, dichloromethane, toluene, THF) | [4] |

Thermal Stability and Decomposition

A critical aspect of triphosgene's physical chemistry is its thermal stability. While it is stable as a solid, it undergoes thermal decomposition, a process that can be initiated at temperatures below its boiling point. The decomposition can be influenced by the presence of moisture, impurities (such as metal ions or organic amines), and catalysts like Lewis acids or activated carbon.[5],[3]

The decomposition of triphosgene can proceed through several pathways, primarily yielding phosgene, which is often the desired reactive species in synthesis. However, other byproducts such as diphosgene, carbon dioxide, and carbon tetrachloride can also be formed, particularly at higher temperatures.[5],[3]

Caption: Decomposition pathways of triphosgene under various conditions.

Experimental Protocols for Physical Property Determination

While specific, detailed experimental reports for determining the physical properties of triphosgene are not commonly published, the methodologies follow standard practices for organic compounds. The primary considerations for triphosgene are ensuring sample purity and accounting for its toxicity and thermal decomposition. All procedures must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment.[1]

Melting Point Determination

The melting point of triphosgene is typically determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry triphosgene is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[7]

-

Heating and Observation:

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.[8]

Boiling Point Determination

Determining the boiling point of triphosgene is complicated by its tendency to decompose at temperatures below its boiling point. Standard methods like distillation or the Thiele tube method must be adapted to account for this instability. The reported boiling point often corresponds to the temperature at which the substance distills with decomposition.

Methodology (Adapted for Thermal Instability):

-

Apparatus: A micro-distillation apparatus or a setup for reflux is generally used. The Thiele tube method is also applicable and requires a minimal amount of sample.[10]

-

Procedure (Thiele Tube Method):

-

A small quantity of triphosgene (sufficient to melt and fill the bottom of a small fusion tube) is placed into the tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the molten triphosgene.

-

The assembly is attached to a thermometer and heated gently and uniformly in a Thiele tube filled with a suitable heating oil.[11]

-

The temperature is carefully raised. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube, resulting from the vapor pressure of the triphosgene and its decomposition products (phosgene).

-

The boiling point is recorded as the temperature at which, upon slight cooling, the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[12]

-

-

Safety and Purity Considerations:

-

Due to thermal decomposition, the "boiling point" may not be a constant value and should be determined under controlled pressure and heating rates.

-

It is crucial to note that the vapor produced is not pure triphosgene but a mixture containing highly toxic phosgene gas. The entire procedure must be performed in a fume hood with off-gas scrubbing capabilities.[5]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are advanced techniques that can provide more precise data on the thermal stability and decomposition onset of triphosgene.[5],[13]

-

References

- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

- 4. Triphosgene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. edisco.it [edisco.it]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. researchgate.net [researchgate.net]

Triphosgene: A Solid Phosgene Substitute for Enhanced Safety and Versatility in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphosgene, or bis(trichloromethyl) carbonate (BTC), has emerged as an indispensable reagent in modern organic synthesis, serving as a safer and more convenient solid substitute for the highly toxic and gaseous phosgene (B1210022).[1][2][3] Its crystalline nature simplifies handling, storage, and precise measurement, significantly mitigating the risks associated with its gaseous counterpart.[3][4] This technical guide provides a comprehensive overview of triphosgene, including its chemical properties, comparative data against phosgene, detailed experimental protocols for its key applications, and critical safety information.

Core Advantages of Triphosgene

The primary advantage of triphosgene lies in its solid state, which offers significant safety and handling benefits over gaseous phosgene.[3][4] This allows for easier transportation, storage, and dosing in laboratory and industrial settings.[1][3][4] Despite its stability at room temperature, triphosgene effectively mimics the reactivity of phosgene, typically by decomposing into three equivalents of phosgene under reaction conditions.[5][6] This in-situ generation allows for controlled reactions with a wide range of nucleophiles.[7] Its versatility is demonstrated in its widespread use for the synthesis of key intermediates in the pharmaceutical and agrochemical industries, such as isocyanates, chloroformates, ureas, carbamates, and various heterocyclic compounds.[7][8]

Quantitative Data and Physical Properties

A clear understanding of the physical and chemical properties of triphosgene is essential for its safe and effective use. The following tables summarize key quantitative data for triphosgene and provide a comparison with phosgene.

Table 1: Physical and Chemical Properties of Triphosgene

| Property | Value | References |

| Chemical Name | Bis(trichloromethyl) carbonate | [2][4] |

| Abbreviation | BTC | [4][6] |

| CAS Number | 32315-10-9 | [4][9][10] |

| Molecular Formula | C₃Cl₆O₃ | [2][4] |

| Molecular Weight | 296.75 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 78 - 83 °C | [4][9][10] |

| Boiling Point | 203 - 206 °C | [4][9][10] |

| Density | 1.78 g/cm³ | [5][10] |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane (B109758), toluene (B28343), and THF. | [4][5] |

| Stability | Stable at room temperature; decomposes above 200 °C. |

Table 2: Comparative Data: Triphosgene vs. Phosgene

| Feature | Triphosgene | Phosgene | References |

| Physical State (at RT) | Solid | Gas | [3] |

| Boiling Point | 203 - 206 °C | 8 °C | [4][11] |

| Handling | Easier and safer to weigh and handle. | Requires specialized equipment for handling a toxic gas. | [3] |

| Reactivity | Less reactive; often requires activation (e.g., with a base or catalyst). Phosgene is about 170 times more reactive than triphosgene in reaction with methanol. | Highly reactive. | [11][12] |

| Stoichiometry | 1 mole of triphosgene is equivalent to 3 moles of phosgene. | 1 mole of phosgene. | [6] |

| Byproducts | Unreacted triphosgene can be difficult to remove due to its high boiling point. | Easily removed by evaporation. |

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations using triphosgene.

Chloroformates are valuable intermediates in the synthesis of carbonates and carbamates. Triphosgene provides a mild and efficient method for their preparation from alcohols.[13]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol (1.0 equiv) in an anhydrous organic solvent such as toluene or dichloromethane.[13]

-

Add a base, such as sodium carbonate (1.0 equiv) or triethylamine (B128534) (0.35 equiv), and a catalytic amount of dimethylformamide (DMF).[13]

-

Cool the mixture to 0 °C in an ice bath.[13]

-

To this stirred solution, add triphosgene (0.52 equiv) portion-wise, maintaining the temperature at 0 °C.[13]

-

Stir the reaction mixture at 0 °C to room temperature for 1 to 48 hours, monitoring the progress by TLC or GC.[13]

-

Upon completion, filter the reaction mixture to remove any solid precipitates.[13]

-

The filtrate is then concentrated under reduced pressure to yield the crude chloroformate, which can be purified by distillation or chromatography if necessary.[13]

For example, n-octyl chloroformate can be synthesized from n-octanol with a 93% conversion and 100% selectivity using this method.[13]

Isocyanates are crucial building blocks for the synthesis of ureas, carbamates, and other nitrogen-containing compounds.[7]

Protocol:

-

Dissolve triphosgene (0.36 - 1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) in a three-necked round-bottom flask under an inert atmosphere (e.g., argon).[14][15][16]

-

Cool the solution to the desired temperature (e.g., 0 °C or -35 °C).[14][15]

-

In a separate flask, dissolve the primary amine (1.0 equiv) in the same solvent.[15]

-

Slowly add the amine solution to the stirred triphosgene solution.[15]

-

Following the amine addition, add a base such as triethylamine (2.1 - 3.0 equiv) or pyridine (B92270) dropwise, while maintaining the low temperature.[14][15]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.[15]

-

The workup can vary depending on the product's stability. For volatile isocyanates, the solvent can be removed under vacuum.[14] For less stable isocyanates, an aqueous workup with saturated sodium bicarbonate may be employed, followed by extraction with an organic solvent.[14] The combined organic layers are then dried and concentrated.[14]

This method has been successfully used for the synthesis of L-phenylalanine methyl ester isocyanate.[14]

Triphosgene can be used in a one-pot synthesis of symmetrical or unsymmetrical ureas and carbamates.[8][17]

Protocol for Unsymmetrical Urea Synthesis:

-

Dissolve the first amine (1.0 equiv) and a base like triethylamine (2.0 equiv) in an anhydrous solvent such as THF or DCM.[17]

-

Cool the solution to a low temperature (e.g., 5 °C).[17]

-

Add triphosgene (0.33 equiv) to the solution to form the isocyanate in situ.[17]

-

After a short period, add the second amine (2.0 equiv) to the reaction mixture.[17]

-

Allow the reaction to stir at room temperature for a brief period (e.g., 15 minutes).[17]

-

The product can then be isolated through standard workup procedures, such as extraction and purification by chromatography.[17]

Protocol for Carbamate (B1207046) Synthesis:

-

React an alcohol and an amine in the presence of triphosgene and a base like triethylamine.[8]

-

The reaction conditions are generally mild, and the carbamate products can be obtained in good yields.[8]

Triphosgene is an efficient coupling reagent, particularly for sterically hindered N-alkylated amino acids in SPPS.[18][19][20]

Protocol:

-

Swell the resin-bound peptide in a suitable solvent.

-

In a separate flask, dissolve the N-protected amino acid (or hydrazine (B178648) precursor for aza-peptides) in THF.[19]

-

Cool the solution to -10 °C and add N-methylmorpholine (NMM), followed by triphosgene.[19] Stir for approximately 45 minutes to form the activated species.[19]

-

Add this solution to the resin, along with additional NMM, and allow the coupling reaction to proceed.[19]

-

After the coupling is complete, wash the resin thoroughly to remove excess reagents and byproducts.

-

Proceed with the standard deprotection and subsequent coupling steps of SPPS.

This method has been successfully applied to the synthesis of aza-peptide analogues.[18][19]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a general reaction mechanism involving triphosgene.

References

- 1. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triphosgene | C3Cl6O3 | CID 94429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pharmagen - Triphosgene [pharmagen.de]

- 5. webqc.org [webqc.org]

- 6. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 7. Page loading... [guidechem.com]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. chemwhat.com [chemwhat.com]

- 11. Phosgene and Substitutes [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. electronicsandbooks.com [electronicsandbooks.com]

- 20. researchgate.net [researchgate.net]

Solubility of Triphosgene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a crystalline solid widely used in organic synthesis as a safer and more convenient alternative to gaseous phosgene (B1210022). A thorough understanding of its solubility in various organic solvents is critical for reaction design, optimization, and safety in pharmaceutical and chemical development. This technical guide provides a comprehensive overview of the solubility of triphosgene, including quantitative data, a detailed experimental protocol for solubility determination, and a discussion of the factors influencing its solubility.

Quantitative and Qualitative Solubility Data

Triphosgene exhibits a range of solubilities in common organic solvents. While quantitative data is available for some solvents, qualitative descriptions are more common for others. The following tables summarize the available data to facilitate solvent selection for various applications.

Table 1: Quantitative Solubility of Triphosgene in Select Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) |

| Dichloromethane | 84.93 | 89.7 |

| Tetrahydrofuran (THF) | 72.11 | 78.2 |

| Toluene | 92.14 | 64.3 |

| Hexanes | Approx. 86.18 | 12.4 |

Table 2: Qualitative Solubility of Triphosgene in Various Organic Solvents

| Solvent | Solubility Description |

| Acetone | Soluble[1] |

| Benzene | Soluble[2] |

| Chlorobenzene | Easily Soluble[3][4] |

| Chloroform | Soluble[1][5][6] |

| Dioxane | Soluble[7][8] |

| DMSO | Soluble[1] |

| Ether | Soluble[2][6] |

| Ethyl Acetate | Soluble[1][7][8] |

| Trichloromethane | Easily Soluble[3] |

| Water | Insoluble/Reacts[3][4][9][10] |

Factors Influencing Triphosgene Solubility

The solubility of a crystalline solid like triphosgene in an organic solvent is governed by a combination of physical and chemical factors. A fundamental principle is "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[11][12] Temperature and the molecular structure of both the solute and the solvent also play crucial roles.[11][13][14]

Figure 1. Key factors influencing the solubility of triphosgene.

Experimental Protocol: Determining Triphosgene Solubility

The following is a generalized protocol for determining the solubility of triphosgene in an organic solvent using the isothermal shake-flask method. This method is considered a reliable approach for obtaining thermodynamic solubility data.[15][16] Crucially, all manipulations involving triphosgene must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [17][18]

Materials and Equipment:

-

Triphosgene (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatted shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument for concentration determination

Figure 2. Generalized experimental workflow for determining triphosgene solubility.

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of triphosgene to a precisely known volume of the anhydrous organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate to the mark with the same solvent.

-

-

Analysis:

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC with UV detection, to determine the concentration of triphosgene.

-

Prepare a calibration curve using standard solutions of triphosgene of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of triphosgene in the original saturated solution.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Safety Considerations:

-

Handling: Triphosgene is a toxic and corrosive substance that can release phosgene upon contact with moisture or nucleophiles.[5][19] Always handle it in a well-ventilated chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (a double layer of nitrile gloves is often recommended).[17]

-

Waste Disposal: Dispose of all triphosgene-contaminated waste according to institutional and local regulations for hazardous chemical waste.

-

Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of exposure, seek immediate medical attention.[17]

References

- 1. Triphosgene | 32315-10-9 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pharmagen - Triphosgene [pharmagen.de]

- 4. Origanic Chemical - [sjzchempharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Triphosgene - Wikipedia [en.wikipedia.org]

- 10. BIS Carbonate,Triphosgene CAS NO,32315 10 9 [bzchemicals.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 15. enamine.net [enamine.net]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. Triphosgene [commonorganicchemistry.com]

Thermal Stability and Decomposition of Triphosgene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of triphosgene (bis(trichloromethyl) carbonate, BTC). As a crystalline solid, triphosgene is widely used as a safer and more convenient alternative to gaseous phosgene (B1210022) in organic synthesis.[1][2] However, a thorough understanding of its thermal behavior is critical for ensuring safe handling, optimizing reaction conditions, and preventing uncontrolled decomposition. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the decomposition processes.

Thermal Stability Profile

Triphosgene is a stable crystalline solid at room temperature with a melting point in the range of 79-83°C.[3] While generally considered stable up to 200°C, its decomposition can be initiated at significantly lower temperatures depending on several factors.[1][4] The presence of moisture, nucleophiles, or catalytic impurities can drastically reduce its thermal stability.[5][6][7] For instance, in the presence of moisture, decomposition to phosgene can begin at 90°C, and slight decomposition can occur even at 130°C in the absence of moisture.[6][8]

Key Factors Influencing Thermal Stability:

-

Purity: Pure, salt-free triphosgene exhibits the highest thermal stability, with decomposition onsets reported above 200°C in some studies.[9][10]

-

Moisture: Triphosgene is sensitive to moisture and may decompose upon exposure to moist air or water, liberating toxic gases.[3][5][11][12]

-

Catalysts: The decomposition of triphosgene is catalyzed by various substances, including:

-

Chloride Ions: Chloride ions can quantitatively decompose triphosgene into phosgene, with diphosgene as an intermediate.[13][14]

-

Amines and Bases: Organic amines and other strong bases can catalyze rapid decomposition, even at low temperatures.[6][11]

-

Lewis Acids: Lewis acids such as AlCl₃ and FeCl₃ can lead to uncontrolled decomposition.[2]

-

-

Analytical Conditions: The perceived stability can be influenced by the experimental setup. For example, using aluminum crucibles in Differential Scanning Calorimetry (DSC) can form AlCl₃, which then catalyzes decomposition at a lower temperature (around 160°C) compared to when glass crucibles are used (onset >200°C).[2][10]

Quantitative Decomposition Data

The thermal decomposition of triphosgene has been investigated using various analytical techniques. The following tables summarize the key quantitative data from these studies.

Table 1: Physical Properties and Thermal Stability Limits of Triphosgene

| Parameter | Value | Conditions/Notes | Source(s) |

| Melting Point | 79 - 83 °C | Standard Pressure | [3][15][16] |

| Boiling Point | 203 - 206 °C | Standard Pressure | [3][16] |

| Thermal Stability (Pure) | Stable up to 200 °C | In the absence of catalysts/impurities. | [1][4][9] |

| Decomposition Onset (Moisture) | 90 °C | After moisture absorption. | [6][8] |

| Slight Decomposition | 130 °C | Without moisture. | [6][8] |

| Decomposition Temperature | >350 °C | From one safety data sheet, likely under specific, controlled TGA conditions. | [11] |

Table 2: Thermal Analysis Data for Triphosgene Decomposition

| Analytical Method | Onset Temperature (°C) | Enthalpy (ΔH) | Observations | Source(s) |

| DSC (Aluminum Crucible) | ~160 °C | -200 J/g | Exothermic. Attributed to catalytic action of AlCl₃ formed in situ. | [2] |

| DSC (Glass Crucible) | 201 - 204 °C | -132 to -243 J/g | Exothermic. Represents the decomposition of pure triphosgene. | [9][10] |

| DSC (Open Crucible) | ~170 °C | +110 J/g | Endothermic. Evaporation of gaseous products balances the exothermic decomposition. | [2] |

| ARC | ~130 °C | -280 J/g | Accelerating Rate Calorimetry. A second decomposition is observed starting at ~180°C. | [2] |

Decomposition Pathways and Products

The thermal decomposition of triphosgene can proceed through multiple pathways, primarily leading to the formation of phosgene. At higher temperatures, other products may be formed.

Primary Decomposition Pathway: The most significant decomposition reaction is the dissociation of triphosgene into three molecules of phosgene. This process can be uncatalyzed at high temperatures or catalyzed at lower temperatures. Studies monitoring the reaction via IR spectroscopy have shown that diphosgene is an intermediate in this process.[13][14]

OC(OCCl₃)₂ → OC(OCCl₃)(Cl) + COCl₂ (unstable intermediate) OC(OCCl₃)(Cl) → CCl₃O(CO)Cl (Diphosgene) CCl₃O(CO)Cl → 2 COCl₂

The overall reaction is: OC(OCCl₃)₂ (Triphosgene) ⇌ 3 COCl₂ (Phosgene) [4]

High-Temperature Decomposition: At elevated temperatures, triphosgene can also decompose to produce carbon dioxide (CO₂) and carbon tetrachloride (CCl₄).[6][8]

Other Decomposition Products: In the event of a fire or in the presence of water, other hazardous decomposition products can include hydrogen chloride (HCl) and carbon monoxide (CO).[11][12]

Experimental Protocols for Stability Analysis

The assessment of triphosgene's thermal stability involves several key analytical techniques. Below are generalized methodologies for these experiments.

4.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the onset temperature and enthalpy of decomposition.

-

Methodology:

-

A small, precisely weighed sample of triphosgene (1-5 mg) is hermetically sealed in an inert crucible (e.g., glass, gold-plated stainless steel; avoid aluminum to prevent catalytic effects).

-

An empty, sealed crucible is used as a reference.

-

The sample and reference crucibles are placed in the DSC instrument.

-

The temperature is increased at a constant rate (e.g., 2-10 K/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

Endothermic events (melting) and exothermic events (decomposition) are recorded to determine transition temperatures and enthalpies.[2][10]

-

4.2 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which mass loss occurs due to decomposition or volatilization.

-

Methodology:

-

A sample of triphosgene is placed in a high-purity pan (e.g., platinum or ceramic) within the TGA furnace.

-

The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data provides information on thermal stability and the temperatures of decomposition events.

-

For product identification, the TGA can be coupled to an FTIR or Mass Spectrometer to analyze the evolved gases.[2]

-

4.3 Catalyzed Decomposition Monitored by IR or NMR Spectroscopy

-

Objective: To study the kinetics and mechanism of decomposition in the presence of a catalyst.

-

Methodology (as described for chloride-catalyzed decomposition):

-

A solution of triphosgene is prepared in a suitable solvent (e.g., n-hexane for IR, or a deuterated solvent like CDCl₃ for NMR).[13][17]

-

The solution is placed in the spectrometer (e.g., a ReactIR probe is inserted, or an NMR tube is used).

-

A baseline spectrum is acquired.

-

A solution of a catalyst (e.g., a quaternary ammonium (B1175870) chloride like Aliquat 336) is added to initiate the decomposition.[17]

-

Spectra are recorded at regular intervals to monitor the disappearance of triphosgene and the appearance of intermediates (diphosgene) and the final product (phosgene).[13][14]

-

The concentration changes over time are used to determine reaction kinetics.

-

Safety and Handling Considerations

Given that triphosgene can decompose to release highly toxic phosgene gas, stringent safety protocols are mandatory.

-

Handling: Always handle triphosgene in a properly functioning chemical fume hood.[18] Avoid generating dust.[18]

-

Storage: Store in a tightly closed container in a cool (2-8°C), dry, well-ventilated area away from incompatible substances like moisture, bases, and strong oxidizing agents.[3][18][19]

-

Decomposition Prevention: Avoid contact with catalysts such as amines, bases, and Lewis acids. Do not add these to concentrated solutions of triphosgene, as this may cause uncontrolled decomposition.[2]

-

Off-Gas Management: All off-gases from reactions or vacuum pumps should be passed through a scrubber containing a neutralizing agent like sodium hydroxide.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and suitable chemical-resistant gloves.[18][19] In case of potential exposure, respiratory protection is essential.[19]

By understanding the thermal properties and decomposition pathways outlined in this guide, researchers can use triphosgene more effectively and safely in the development of novel chemical entities.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. innospk.com [innospk.com]

- 4. Triphosgene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

- 7. Triphosgene [commonorganicchemistry.com]

- 8. CN1125031C - Triphosgene preparing process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. Triphosgene(32315-10-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Triphosgene | 32315-10-9 | FT07890 | Biosynth [biosynth.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 19. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to the Applications of Triphosgene in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphosgene, or bis(trichloromethyl) carbonate (BTC), has emerged as a versatile and safer alternative to the highly toxic phosgene (B1210022) gas in a vast array of chemical transformations.[1][2] Its solid state simplifies handling, storage, and precise measurement, making it an indispensable reagent in modern organic synthesis.[3][4] This technical guide provides an in-depth review of the applications of triphosgene, focusing on its utility in the synthesis of key functional groups and molecular frameworks relevant to pharmaceutical and materials science. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction: Triphosgene as a Phosgene Surrogate

Triphosgene is a stable, white crystalline solid that serves as a convenient in situ source of phosgene.[1][5] Under the influence of nucleophiles, such as amines or alcohols, or upon thermal decomposition, one molecule of triphosgene generates three molecules of phosgene, which then participate in the desired chemical reaction.[6][7] This controlled release mitigates the hazards associated with handling gaseous phosgene.[8] The broad utility of triphosgene encompasses the synthesis of isocyanates, carbonates, ureas, chloroformates, and N-carboxyanhydrides (NCAs), as well as its use in cyclization and polymerization reactions.[9][10]

Core Applications and Synthetic Methodologies

Synthesis of Isocyanates

The conversion of primary amines to isocyanates is a cornerstone application of triphosgene, crucial for the synthesis of pharmaceuticals and polymers.[11][12] This transformation typically proceeds with high efficiency under mild conditions.

Experimental Protocol: General Procedure for the Synthesis of Aryl Isocyanates [6][13]

-

A solution of triphosgene (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of the primary aromatic amine (3.0 eq) in anhydrous DCM is added dropwise to the triphosgene solution over a period of 30 minutes.

-

A solution of a tertiary amine base, such as triethylamine (B128534) (3.0-3.3 eq), in anhydrous DCM is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch around 2250-2270 cm⁻¹).

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude isocyanate, which can be further purified by distillation or recrystallization.

Quantitative Data: Synthesis of Various Isocyanates

| Starting Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| L-Phenylalanine methyl ester HCl | NaHCO₃ (aq) | CH₂Cl₂ | 0 | 0.25 | 98 | [14] |

| p-Iodoaniline | Et₃N | DCM | -35 to RT | 2 | 60 | [6] |

| m-Toluidine | Et₃N | DCM | -35 to RT | 2 | 50 | [6] |

| 3,5-Dimethylaniline | Et₃N | DCM | -35 to RT | 2 | 62 | [6] |

| p-Anisidine | Et₃N | DCM | -35 to RT | 2 | 57 | [6] |

| Tris(2-aminoethyl)amine | NEt₃ | CH₂Cl₂ | RT | 0.08 | 95 | [12] |

Logical Workflow for Isocyanate Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1262480B1 - Process for the preparation of N-carboxyanhydrides of amino acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. Urea Formation - Triphosgene [commonorganicchemistry.com]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

triphosgene CAS number and molecular formula

An In-Depth Technical Guide to Triphosgene for Researchers and Scientists

Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene (B1210022).[1][2][3] This guide provides an in-depth overview of triphosgene, its chemical properties, synthesis, and significant applications in organic synthesis, with a particular focus on its relevance to drug development professionals.

Core Identifiers

Physicochemical Properties

Triphosgene's utility as a phosgene substitute is largely due to its solid state, which simplifies handling, storage, and measurement.[2][3] The key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Weight | 296.75 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 78-83 °C (172-181 °F; 351-356 K) | [1][6][7] |

| Boiling Point | 203-206 °C (397-403 °F; 476-479 K) | [1][6][7] |

| Density | 1.780 g/cm³ | [1] |

| Solubility | Soluble in various organic solvents like dichloromethane (B109758), toluene, THF, chlorobenzene, and trichloromethane. It is insoluble in water and reacts with it. | [1][6][8] |

| Stability | Stable up to 200 °C, but decomposes at higher temperatures. It is sensitive to moisture and light. | [1][9] |

Synthesis of Triphosgene

Triphosgene is commercially available but can also be synthesized in the laboratory. The primary method for its preparation is through the exhaustive free-radical chlorination of dimethyl carbonate.[1][8]

Reaction: CH₃OCO₂CH₃ + 6 Cl₂ → CCl₃OCO₂CCl₃ + 6 HCl[1]

The process typically involves passing dry chlorine gas through dimethyl carbonate while exposing it to sunlight or another source of UV light.[8] The reaction proceeds over several days, resulting in the formation of colorless crystals.[8] After the reaction is complete, excess chlorine and hydrochloric acid are removed, and the product is purified, often by recrystallization from hot hexanes.[1][8]

Mechanism of Action and Reactivity

Triphosgene's reactivity stems from its thermal decomposition into three molecules of phosgene, which then act as the reactive species in chemical transformations.[1] This controlled, in-situ generation of phosgene is a key advantage, as it avoids the need to handle the hazardous gas directly.

Caption: Thermal decomposition of one molecule of triphosgene into three molecules of phosgene.

Applications in Organic Synthesis and Drug Development

Triphosgene is a versatile reagent widely employed in the synthesis of a vast range of chemical compounds, including valuable intermediates for the pharmaceutical, agrochemical, and polymer industries.[2][10][11]

Key Applications:

-

Synthesis of Isocyanates : Primary and secondary amines are readily converted to isocyanates, which are crucial intermediates for producing ureas and carbamates found in many pharmaceutical compounds like antibiotics, anticonvulsants, and anticancer drugs.[1][12]

-

Formation of Chloroformates : Alcohols react with triphosgene to yield chloroformates, which are key building blocks for cardiovascular drugs and sedatives.[12]

-

Preparation of Carbonates and Ureas : Triphosgene facilitates the conversion of alcohols into carbonates and amines into ureas.[1]

-

Synthesis of Acid Chlorides and Anhydrides : Carboxylic acids can be converted to their corresponding acid chlorides or anhydrides.[2][13]

-

Chlorination Reactions : It serves as a chlorinating agent, for instance, in the synthesis of alkyl and vinyl chlorides from alcohols and ketones, respectively.[1][2]

-

Drug Delivery Systems : Researchers are exploring its use in prodrug synthesis, where it helps form stable prodrugs that can be metabolized into the active drug upon administration.[12]

Caption: Synthetic pathways from common starting materials to key intermediates and final products using triphosgene.

Experimental Protocol: Synthesis of an Isocyanate from a Primary Amine

The following is a general procedure for the synthesis of an isocyanate using triphosgene. Note: This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup : A three-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of a primary amine in an anhydrous solvent (e.g., dichloromethane or toluene).

-

Cooling : The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Triphosgene : A solution of triphosgene (approximately 0.33-0.40 equivalents relative to the amine) in the same anhydrous solvent is added dropwise to the cooled amine solution under a nitrogen atmosphere. The stoichiometry is critical, as one mole of triphosgene is equivalent to three moles of phosgene.

-

Base Addition : An anhydrous base, such as pyridine (B92270) or triethylamine (B128534) (typically 1 equivalent per mole of HCl generated), is added to scavenge the HCl byproduct.

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-4 hours) until the reaction is complete, which can be monitored by techniques such as TLC or IR spectroscopy (disappearance of N-H stretch, appearance of N=C=O stretch).

-

Workup : The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.

-

Purification : The crude isocyanate is purified, typically by distillation under reduced pressure or chromatography, to yield the final product.

Safety and Handling

Despite being safer than gaseous phosgene, triphosgene is a highly toxic and corrosive chemical that must be handled with extreme care.[1][14][15]

-